Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate
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Overview
Description
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)acetate is a complex organic compound featuring a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and have similar structural properties.
Platencin: A natural product with a bicyclo[2.2.2]octane core, known for its antibacterial activity.
Uniqueness
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is unique due to the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetate |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19) |
InChI Key |
NVXHINMNNKUZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)OC |
Origin of Product |
United States |
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